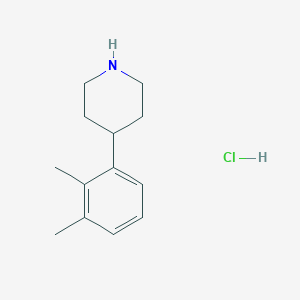

4-(2,3-Dimethylphenyl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-(2,3-dimethylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-10-4-3-5-13(11(10)2)12-6-8-14-9-7-12;/h3-5,12,14H,6-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAIIEOFJOMKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nucleophilic Substitution Approach

This method involves the reaction of a suitably substituted piperidine precursor with a 2,3-dimethylphenyl derivative, typically via nucleophilic aromatic substitution or reductive amination.

-

- 4-Piperidone derivatives or piperidine rings with reactive sites

- 2,3-Dimethylphenyl halides or aldehydes

-

- Use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Elevated temperatures (60–120°C) to facilitate substitution

- Catalysts or bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to promote nucleophilic attack

-

- The piperidine ring is activated (e.g., via reduction or halogenation)

- The 2,3-dimethylphenyl halide or aldehyde reacts with the activated piperidine under reflux

- Post-reaction, the mixture is purified via recrystallization or chromatography

Reductive Amination Method

This approach employs the condensation of 2,3-dimethylphenyl aldehyde or ketone with piperidine, followed by reduction to form the target compound.

-

- Reaction of 2,3-dimethylphenyl aldehyde with piperidine in the presence of an acid catalyst (e.g., acetic acid) to form an imine intermediate

- Reduction of the imine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ with Pd/C)

- The resulting amine is then converted into its hydrochloride salt by treatment with hydrochloric acid

-

- High selectivity and yield

- Mild reaction conditions

Multi-step Synthesis via Intermediates

This involves constructing the piperidine ring with the desired substitution through intermediates such as 2,3-dimethylphenylmagnesium bromide (Grignard reagent) and subsequent cyclization.

- Stepwise process:

- Preparation of 2,3-dimethylphenylmagnesium bromide from magnesium turnings and 2,3-dimethylbromobenzene

- Nucleophilic addition to suitable electrophiles like 4-imidazolecarboxylic acid methyl ester or related derivatives

- Hydrogenation or cyclization steps to form the piperidine ring with the attached aromatic group

- Final acidification with hydrochloric acid to obtain the hydrochloride salt

Note: This method aligns with patent disclosures involving Grignard reagents and hydrogenation steps, emphasizing high efficiency and yield.

Key Reaction Conditions and Optimization Data

| Method | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2,3-Dimethylphenyl halide + piperidine | DMF or acetonitrile | 80–120°C | 65–78% | Requires excess base; purification critical |

| Reductive amination | 2,3-Dimethylphenyl aldehyde + piperidine | Methanol or ethanol | Reflux (~60°C) | 70–85% | Mild, high selectivity |

| Grignard route | 2,3-Dimethylbromobenzene + Mg | THF | Room temp to reflux | Variable | High yield, multi-step |

Purification and Salt Formation

-

- Recrystallization from ethanol, methanol, or ethyl acetate

- Chromatography if necessary for high purity

-

- Treatment of free base with gaseous or dissolved HCl in ethanol or ether

- Crystallization of the hydrochloride salt from suitable solvents

Research Findings and Data Tables

Table 1: Comparative Synthesis Data

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-Piperidone derivative | 2,3-Dimethylphenyl halide | Reflux, polar aprotic solvent | 65–78 | Straightforward | Requires purification |

| Reductive amination | 2,3-Dimethylphenyl aldehyde | Piperidine + NaBH₃CN | Mild, room temp | 70–85 | High selectivity | Needs aldehyde synthesis |

| Grignard + hydrogenation | 2,3-Dimethylbromobenzene | Mg, H₂, Pd/C | Reflux, hydrogen | Variable | High yield | Multi-step, complex |

Research Findings:

- The reductive amination route offers high yield and operational simplicity, suitable for scale-up.

- Grignard-based methods provide high purity but involve more complex multi-step processes.

- Patent literature emphasizes the importance of optimized reaction conditions, such as temperature control and reagent ratios, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylphenyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with various nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides, amines, thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

4-(2,3-Dimethylphenyl)piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of neurotransmitter systems.

Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific target and context of the interaction.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of arylpiperidines are highly dependent on the substituents' nature, position, and electronic effects. Below is a comparative analysis:

Key Observations:

- Substituent Position : Moving the dimethylphenyl group from the 4- to 2-position on the piperidine ring (as in 2-(2,3-dimethylphenyl)piperidine) may reduce receptor binding efficiency due to altered spatial orientation .

- Electron-Withdrawing vs. Methoxy groups in 4-(3,4-dimethoxyphenyl)piperidine improve solubility but may reduce blood-brain barrier penetration .

- Pharmacophore Variation: Dexmedetomidine’s imidazole ring is critical for its high α2-adrenoceptor selectivity, a feature absent in simpler arylpiperidines .

Biological Activity

4-(2,3-Dimethylphenyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This compound, with the molecular formula C₁₃H₁₉N·HCl and a molecular weight of 225.76 g/mol, features a piperidine ring substituted with a 2,3-dimethylphenyl group. This structural configuration is significant as it influences the compound's interactions with biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₃H₁₉N·HCl

- Molecular Weight : 225.76 g/mol

- Structural Features :

- Piperidine ring

- 2,3-Dimethylphenyl substitution

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which could be beneficial in combating oxidative stress-related conditions.

- Antimicrobial Activity : Similar piperidine derivatives have shown antimicrobial effects against various pathogens, indicating that this compound may serve as a lead for developing new antimicrobial agents.

- Neurotransmitter Interaction : The mechanism of action involves interactions with specific neurotransmitter receptors, which could have implications for neuropharmacology.

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of piperidine derivatives, including this compound. Here are some notable findings:

- Cytotoxicity and Cancer Therapy : A study highlighted the potential anticancer activity of piperidine derivatives through mechanisms such as apoptosis induction in cancer cell lines. The compound showed promising results compared to standard chemotherapeutics like bleomycin .

- Alzheimer's Disease Therapy : Research has indicated that piperidine analogs can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for managing Alzheimer's disease symptoms . The introduction of piperidine moieties has been linked to improved brain exposure of dual inhibitors.

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Methylphenyl)piperidine hydrochloride | Similar piperidine structure | Contains only one methyl group on the phenyl ring |

| 1-(2,3-Dimethylphenyl)ethanamine | Ethanamine derivative | Lacks the piperidine ring but retains similar phenyl substitution |

| 4-(Phenyl)piperidine hydrochloride | Phenyl group instead of dimethylphenyl | Simpler structure without methyl substitutions |

Q & A

Q. What are the optimized synthetic routes for 4-(2,3-Dimethylphenyl)piperidine hydrochloride, and how can purity be ensured?

To synthesize this compound, a common approach involves coupling a substituted phenyl group to a piperidine scaffold. For example, analogous piperidine derivatives are synthesized via nucleophilic substitution or cross-coupling reactions. A feasible route includes reacting 2,3-dimethylphenylmagnesium bromide with a piperidine precursor (e.g., 4-chloropiperidine) under inert conditions, followed by HCl treatment to form the hydrochloride salt . Purification typically involves recrystallization or column chromatography using silica gel with polar solvents (e.g., methanol/dichloromethane) . Purity verification requires techniques like HPLC (≥98% purity threshold) and NMR to confirm structural integrity .

Q. What are the critical physicochemical properties of this compound, and how are they characterized?

Key properties include melting point (mp), solubility, and stability. For similar piperidine hydrochlorides, mp ranges from 230–234°C (e.g., 4-acetyl-4-phenylpiperidine hydrochloride) . Solubility in polar solvents (water, ethanol) should be tested via gravimetric analysis. Stability under storage (-20°C, desiccated) is critical to prevent hygroscopic degradation . Characterization methods:

- FT-IR : Confirm N-H and aromatic C-H stretches.

- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]+).

- XRD : Assess crystalline structure for batch consistency .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Segregate hazardous waste and collaborate with certified disposal services to prevent environmental contamination .

- Emergency measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction pathways for this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction intermediates and transition states, identifying energetically favorable pathways. For example, ICReDD’s methodology combines reaction path searches with experimental validation to reduce trial-and-error approaches . Key steps:

- Transition state modeling : Identify rate-limiting steps (e.g., aryl-piperidine coupling).

- Solvent effects : Simulate solvent polarity’s impact on reaction kinetics using COSMO-RS.

- Machine learning : Train models on existing piperidine synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. How can contradictory data in synthesis yields or byproduct formation be resolved?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., reaction time, stoichiometry) to isolate variables affecting yield .

- Byproduct analysis : Use LC-MS or GC-MS to identify impurities. For example, overalkylation byproducts may form if excess arylating agent is used .

- Kinetic studies : Monitor reaction progress via in situ NMR or Raman spectroscopy to pinpoint deviations from expected pathways .

Q. What strategies are effective for studying the compound’s stability under varying environmental conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) to assess stability .

- Degradation product profiling : Use HPLC-MS to identify breakdown products (e.g., hydrolysis of the piperidine ring or demethylation of the aryl group) .

- Accelerated aging models : Apply Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.